molecular formula C11H5F3N2O2 B2673645 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 372977-36-1

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2673645
CAS No.: 372977-36-1
M. Wt: 254.168
InChI Key: HKJBZVGQPULVPE-UHFFFAOYSA-N
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Description

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group and the furan ring in its structure imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step reactions. One common method includes the following steps:

    Knoevenagel Condensation: This reaction involves the condensation of furfural with a suitable nitrile compound in the presence of a base to form an intermediate.

    Michael Addition: The intermediate undergoes a Michael addition with a trifluoromethylated compound.

    Cyclization: The final step involves cyclization to form the nicotinonitrile ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 6-(2-Furyl)-2-oxo-4-(trifluoromethyl)nicotinonitrile.

    Reduction: Formation of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . The trifluoromethyl group enhances its binding affinity to these targets, leading to increased efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the furan ring and the trifluoromethyl group, which impart distinct chemical and biological properties

Biological Activity

Overview

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound belonging to the class of nicotinonitrile derivatives, which are recognized for their diverse biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and the furan ring, contribute to its potential applications in medicinal chemistry, agrochemicals, and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H5F3N2O2
  • Molecular Weight : 254.16 g/mol
  • CAS Number : 372977-36-1

Medicinal Chemistry Applications

This compound has been investigated for its potential hypoglycemic effects. It is hypothesized that the compound interacts with enzymes involved in glucose metabolism, which may lead to reduced blood sugar levels. Preliminary studies indicate that it may serve as a candidate for developing new diabetes treatments.

Antioxidant Properties

Research has shown that nicotinonitrile derivatives exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals effectively.

Agrochemical Potential

The compound's unique structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its efficacy against certain pests and diseases has been a subject of research, indicating promising results in preliminary trials.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in glucose metabolism, contributing to its hypoglycemic effects.
  • Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, neutralizing them and preventing cellular damage.

Research Findings and Case Studies

StudyFindings
Study on Hypoglycemic Activity Demonstrated significant reduction in blood glucose levels in diabetic animal models when administered at varying doses.
Antioxidant Activity Assessment Showed a high capacity for free radical scavenging compared to standard antioxidants like ascorbic acid.
Agrochemical Efficacy Preliminary trials indicated effective pest control with minimal phytotoxicity on crops.

Case Study 1: Hypoglycemic Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the hypoglycemic effects of this compound in diabetic rats. Results indicated a dose-dependent reduction in blood glucose levels, suggesting potential as an antidiabetic agent.

Case Study 2: Antioxidant Properties

A comparative study assessed the antioxidant properties of various nicotinonitrile derivatives, including our compound. It was found that this compound exhibited superior antioxidant activity compared to traditional antioxidants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile with high purity and yield?

Synthesis of this compound typically involves multi-step reactions, including cyclization of the pyridine core and subsequent functionalization. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature control : Exothermic steps (e.g., nitrile formation) require precise temperature modulation to avoid side reactions .
  • Catalysts : Base catalysts like potassium hydroxide (KOH) are critical for deprotonation during hydroxyl group introduction .
  • Design of Experiments (DoE) : Statistical optimization (e.g., varying solvent ratios, reaction times) minimizes trial-and-error approaches .

Q. How can spectroscopic methods (e.g., NMR, IR) be employed to confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks for the furyl (δ 6.2–7.4 ppm for aromatic protons) and trifluoromethyl groups (δ ~120 ppm in 13C). The hydroxyl proton may appear as a broad singlet (δ 5–6 ppm) in DMSO-d6 .
  • IR spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200 cm⁻¹) and hydroxyl group (O–H stretch at ~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic/electrophilic substitutions .
  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) to identify binding motifs. The trifluoromethyl group may enhance hydrophobic interactions with active sites .
  • Reaction path search : Quantum chemical calculations (e.g., using Gaussian) optimize transition states and intermediates for synthetic steps .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar nicotinonitriles?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., furyl vs. chlorophenyl) on target binding using regression models .
  • Experimental validation : Replicate assays under standardized conditions (pH, temperature) to isolate confounding variables .
  • Meta-analysis : Aggregate data from diverse studies to identify trends (e.g., trifluoromethyl groups correlating with increased lipophilicity and bioavailability) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and interaction with biological targets?

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability (measured via octanol-water partition assays) .
  • Electron-withdrawing effects : Stabilizes negative charges in intermediates, affecting reaction kinetics (e.g., SNAr reactions) .
  • Protein interactions : Forms strong van der Waals contacts with hydrophobic enzyme pockets, as shown in X-ray crystallography studies .

Q. What advanced techniques (e.g., X-ray crystallography, isothermal titration calorimetry) elucidate binding mechanisms between this compound and biological targets?

  • X-ray crystallography : Resolve 3D structures of ligand-target complexes to identify critical hydrogen bonds (e.g., hydroxyl group with catalytic residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess specificity .
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates for kinetic profiling .

Q. Methodological Challenges

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in nicotinonitrile derivatives?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Protecting groups : Temporarily block hydroxyl or furyl groups during trifluoromethylation to prevent side reactions .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products in simulated biological fluids (pH 7.4, 37°C) .
  • Molecular dynamics (MD) simulations : Predict hydrolysis susceptibility of the nitrile group in aqueous environments .

Properties

IUPAC Name

6-(furan-2-yl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBZVGQPULVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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